Benzenemethanol, 4-(methylsulfinyl)-
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Overview
Description
Benzenemethanol, 4-(methylsulfinyl)-, also known as 4-Methylsulfinylbenzyl alcohol, is an organic compound with the molecular formula C8H10O2S and a molar mass of 170.23 g/mol . This compound features a benzene ring substituted with a methanol group and a methylsulfinyl group at the para position.
Preparation Methods
The synthesis of Benzenemethanol, 4-(methylsulfinyl)- can be achieved through various synthetic routes. One common method involves the oxidation of 4-(methylthio)benzyl alcohol using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under controlled conditions . Industrial production methods may involve similar oxidation processes but on a larger scale, ensuring higher yields and purity.
Chemical Reactions Analysis
Benzenemethanol, 4-(methylsulfinyl)- undergoes several types of chemical reactions, including:
Oxidation: The methylsulfinyl group can be further oxidized to a sulfone using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to 4-(methylthio)benzyl alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Scientific Research Applications
Benzenemethanol, 4-(methylsulfinyl)- has various applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Mechanism of Action
The mechanism by which Benzenemethanol, 4-(methylsulfinyl)- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The methylsulfinyl group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity. Pathways involved may include enzyme inhibition or activation, depending on the context of its use .
Comparison with Similar Compounds
Benzenemethanol, 4-(methylsulfinyl)- can be compared with similar compounds such as:
Benzyl alcohol: Lacks the methylsulfinyl group, making it less reactive in certain chemical reactions.
4-Methylbenzyl alcohol: Contains a methyl group instead of a methylsulfinyl group, affecting its chemical properties and reactivity.
4-Methylsulfinylbenzaldehyde: Contains an aldehyde group instead of a methanol group, leading to different reactivity and applications.
Benzenemethanol, 4-(methylsulfinyl)- stands out due to the presence of both the methanol and methylsulfinyl groups, which confer unique chemical properties and reactivity patterns.
Properties
IUPAC Name |
(4-methylsulfinylphenyl)methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O2S/c1-11(10)8-4-2-7(6-9)3-5-8/h2-5,9H,6H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNEWOXDCIZAOTR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)C1=CC=C(C=C1)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70448738 |
Source
|
Record name | Benzenemethanol, 4-(methylsulfinyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70448738 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
106732-70-1 |
Source
|
Record name | Benzenemethanol, 4-(methylsulfinyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70448738 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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